tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2703745-36-0
VCID: VC11559754
InChI: InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1
SMILES:
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride

CAS No.: 2703745-36-0

Cat. No.: VC11559754

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride - 2703745-36-0

Specification

CAS No. 2703745-36-0
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1
Standard InChI Key UIFUDQIZOYJRPS-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl
Canonical SMILES CC(C)(C)OC(=O)CC1CCNC1.Cl

Introduction

Structural and Stereochemical Characteristics

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride (CAS No. 2703745-36-0) is a chiral compound characterized by a pyrrolidine ring substituted with an acetoxytert-butyl group at the 3-position. The (3S) stereochemistry confers specificity to its molecular interactions, critical for its potential biological activity. The molecular formula is C₁₀H₂₀ClNO₂, with a molar mass of 221.72 g/mol.

Molecular Descriptors

The compound’s SMILES notation (CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl) and InChIKey (UIFUDQIZOYJRPS-QRPNPIFTSA-N) highlight its tert-butyl ester group, pyrrolidine backbone, and hydrochloride counterion . The stereocenter at the pyrrolidine’s 3-position is explicitly defined in the InChI string, ensuring reproducibility in synthesis and application .

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data predict CCS values for various adducts, essential for mass spectrometry characterization:

Adductm/zCCS (Ų)
[M+H]⁺186.14887144.6
[M+Na]⁺208.13081152.1
[M-H]⁻184.13431143.1

These values aid in differentiating this compound from structurally similar molecules during analytical workflows .

Physicochemical Properties

Spectral Data

While experimental NMR or IR data are unavailable, computed properties (e.g., CCS) and molecular descriptors enable preliminary characterization .

Applications in Pharmaceutical Research

Pyrrolidine derivatives are prized in drug discovery for their conformational rigidity and ability to engage target proteins via hydrogen bonding and van der Waals interactions. Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride serves as:

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

  • Peptidomimetics: The pyrrolidine ring mimics proline residues, enabling design of protease inhibitors.

  • CNS Agents: Structural similarity to psychoactive amines suggests potential in neurotransmitter modulation.

Case Study: Kinase Inhibitors

Pyrrolidine scaffolds are integral to kinase inhibitors (e.g., crizotinib). The tert-butyl acetate moiety in this compound could anchor hydrophobic binding pockets, while the pyrrolidine nitrogen coordinates catalytic residues.

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